

# An In-depth Technical Guide to Boc-D-Asp(OtBu)-OH

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## Compound of Interest

Compound Name: *Boc-D-asp(otbu)-OH*

Cat. No.: *B190288*

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This technical guide provides comprehensive information on N- $\alpha$ -tert-butoxycarbonyl-D-aspartic acid  $\beta$ -tert-butyl ester, commonly abbreviated as **Boc-D-Asp(OtBu)-OH**. It is a crucial building block for researchers, scientists, and professionals involved in peptide synthesis and drug development. This document outlines its chemical and physical properties, CAS number identification, and detailed experimental protocols for its application.

## Compound Identification and Properties

**Boc-D-Asp(OtBu)-OH** is a derivative of the D-isomer of aspartic acid. It features a tert-butoxycarbonyl (Boc) protecting group on the  $\alpha$ -amino group and a tert-butyl (OtBu) ester protecting the side-chain carboxyl group. This dual protection strategy is fundamental in peptide chemistry, particularly in Boc-based solid-phase peptide synthesis (SPPS).

There appear to be multiple CAS Numbers associated with this compound and its closely related isomers and salts. The primary CAS Number for **Boc-D-Asp(OtBu)-OH** is 155542-33-9[1]. Another number, 77004-75-2, is also used to identify this compound[2]. It is important to distinguish it from its L-isomer, Boc-L-Asp(OtBu)-OH, which has the CAS number 1676-90-0[3][4].

The following table summarizes the key quantitative data for **Boc-D-Asp(OtBu)-OH** and its common L-isomer counterpart for comparative purposes.

| Property            | Boc-D-Asp(OtBu)-OH                                     | Boc-L-Asp(OtBu)-OH   |
|---------------------|--|--|
| CAS Number          | 155542-33-9[1], 77004-75-2[2]                          | 1676-90-0[3][4]  |
| Molecular Formula   | C <sub>13</sub> H <sub>23</sub> NO <sub>6</sub> [1][2] | C <sub>13</sub> H <sub>23</sub> NO <sub>6</sub> [4]          |
| Molecular Weight    | 289.32 g/mol [1]                                       | 289.32 g/mol [4]   |
| Appearance          | White to beige powder or crystals                      | Powder   |
| Melting Point       | Not specified in results                               | 64-67 °C[4]  |
| Optical Activity    | Not specified in results                               | [α] <sub>D</sub> <sup>20</sup> +2.0±0.4°, c = 1% in methanol |
| Solubility          | Soluble in methanol and dimethyl sulfoxide[4]          | Soluble in methanol and dimethyl sulfoxide[4]                |
| Storage Temperature | 2-8°C  | 2-8°C[4]   |

## Experimental Protocols and Applications

**Boc-D-Asp(OtBu)-OH** is primarily utilized as a monomeric building block in the synthesis of peptides. Its protected functional groups prevent unwanted side reactions during the peptide chain elongation process.

### Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard steps for incorporating a **Boc-D-Asp(OtBu)-OH** residue into a growing peptide chain on a solid support (resin).

#### 1. Resin Preparation and Deprotection:

- Swell the resin (e.g., Merrifield or PAM resin) in a suitable solvent like Dichloromethane (DCM).
- Remove the N-terminal Boc protecting group from the resin-bound amino acid or peptide by treating it with a solution of Trifluoroacetic acid (TFA) in DCM (typically 25-50%). This step

exposes a free amino group for the next coupling reaction.

- Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc groups.
- Neutralize the resulting trifluoroacetate salt by washing with a solution of a hindered base, such as N,N-diisopropylethylamine (DIPEA), in DCM (e.g., 5% DIPEA in DCM).
- Wash the resin again with DCM to remove excess base and salts.

## 2. Coupling of **Boc-D-Asp(OtBu)-OH**:

- Dissolve **Boc-D-Asp(OtBu)-OH** and a coupling agent (e.g., HBTU, HATU, or DCC) in a solvent like N,N-Dimethylformamide (DMF) or DCM.
- Add an activating base, such as DIPEA, to the solution to facilitate the formation of the activated amino acid ester.
- Add the activated amino acid solution to the prepared resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
- Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). A negative test indicates that all free amino groups have reacted.
- Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.

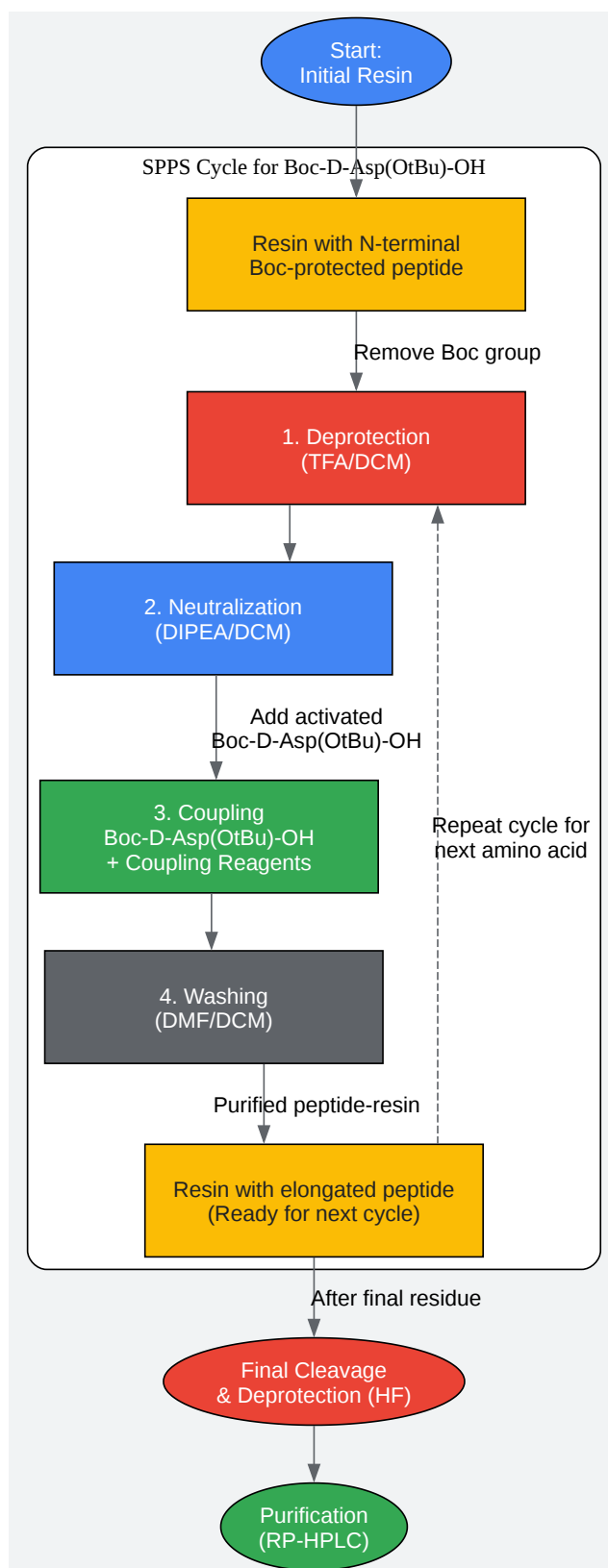
## 3. Peptide Cleavage and Deprotection:

- Once the desired peptide sequence is assembled, the peptide must be cleaved from the solid support, and the side-chain protecting groups (including the OtBu from the aspartic acid residue) must be removed.
- This is typically achieved by treating the resin with a strong acid cocktail, most commonly anhydrous Hydrogen Fluoride (HF). Scavengers like anisole are added to the HF to prevent side reactions with sensitive residues.

- After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by filtration, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

## Workflow for Boc-SPPS using Boc-D-Asp(OtBu)-OH

The following diagram illustrates the cyclical nature of Solid-Phase Peptide Synthesis for the incorporation of a **Boc-D-Asp(OtBu)-OH** unit.



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